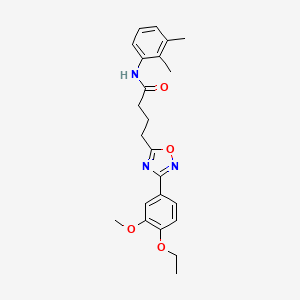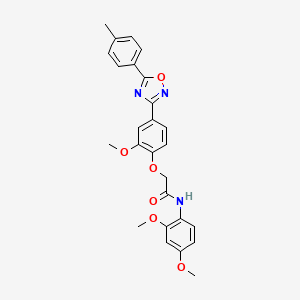
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, a membrane protein that plays a critical role in regulating intracellular pH and cell volume.
Mecanismo De Acción
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibits the Na+/H+ exchanger by binding to its extracellular domain and blocking the transport of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and cell volume. This compound has been shown to be selective for the Na+/H+ exchanger and does not affect other ion transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell migration in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, this compound has been shown to inhibit ion transport in renal tubular cells and reduce blood pressure in hypertensive rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages as a research tool. It is a potent and selective inhibitor of the Na+/H+ exchanger and has been extensively studied in various biological systems. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can affect other ion transporters at higher doses. In addition, this compound has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of interest is the investigation of the role of the Na+/H+ exchanger in various diseases, including cancer, cardiovascular disease, and renal disease. Finally, the development of new formulations of this compound with improved solubility and bioavailability could also be an area of future research.
Métodos De Síntesis
The synthesis of N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of N-isopropylsulfamide with ethyl 2-bromo-3-phenylpropanoate to form N-isopropylsulfamoyl-ethyl 2-bromo-3-phenylpropanoate. This intermediate is then reacted with sodium ethoxide to form this compound. The overall yield of this compound synthesis is around 60%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been widely used as a research tool to study the function of the Na+/H+ exchanger in various biological systems. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. This compound has been used to study the role of the Na+/H+ exchanger in cell migration, apoptosis, and ion transport. It has also been used to investigate the mechanisms of drug resistance in cancer cells.
Propiedades
IUPAC Name |
N-ethyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-15-14(17)10-7-12-5-8-13(9-6-12)20(18,19)16-11(2)3/h5-6,8-9,11,16H,4,7,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVNTMBHAVVSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
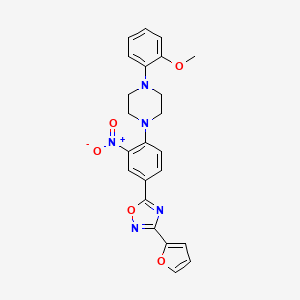
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708803.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7708810.png)
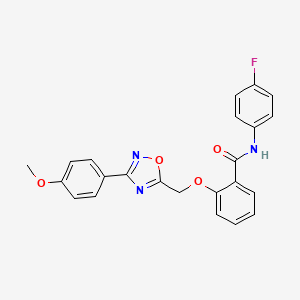
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7708833.png)
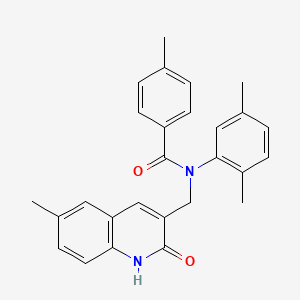
![1-(3-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7708844.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708871.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
